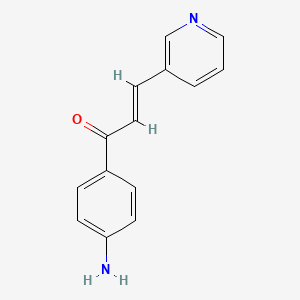

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

説明

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one can be achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-aminobenzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The aminophenyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with cyclin-dependent kinases (CDKs).

-

Mechanism of Action :

- The compound has been evaluated for its inhibitory effects on CDK2/cyclin E complexes, which are crucial in regulating the cell cycle. Inhibitors of these kinases can induce cell cycle arrest and apoptosis in cancer cells.

-

Case Study :

- A study by Srinivasulu et al. synthesized derivatives of this compound and tested their effects on various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Among these derivatives, some showed significant inhibition of CDK2 activity and induced apoptosis, demonstrating their potential as therapeutic agents against cancer .

Antifungal Activity

The compound has also been investigated for its antifungal properties, particularly against strains of Fusarium oxysporum.

-

Antifungal Mechanism :

- The presence of the pyridine ring is believed to enhance the compound's ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways.

- Case Study :

作用機序

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins may contribute to its antimicrobial or anticancer properties.

類似化合物との比較

Similar Compounds

(2E)-1-(4-Aminophenyl)-3-phenylprop-2-EN-1-one: Similar structure but with a phenyl group instead of a pyridinyl group.

(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one: Similar structure but with a methoxyphenyl group.

(2E)-1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-EN-1-one: Similar structure but with a chlorophenyl group.

Uniqueness

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential biological activities. The pyridinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

生物活性

The compound (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one , also known by its CAS number 64908-88-9 , is a chalcone derivative with a complex structure comprising a 4-aminophenyl moiety and a pyridine ring connected through a prop-2-en-1-one unit. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.26 g/mol . The structure features a trans configuration concerning the C=C double bond, which influences its biological properties. The compound exhibits notable characteristics such as:

| Property | Value |

|---|---|

| Molecular Weight | 224.26 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 443.2 °C |

| Flash Point | 221.9 °C |

| Solubility | Soluble in ethanol |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates in vitro.

Key Findings:

- Cell Lines Tested: HCT116 (colon cancer), KMS-12 BM (multiple myeloma).

- Mechanism of Action: Induction of apoptosis via caspase activation.

Antimicrobial Activity

In addition to antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Study Results:

- MIC Values: Minimum inhibitory concentrations (MIC) were determined for various bacterial strains, revealing effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine and phenyl rings have been explored to enhance potency and selectivity.

SAR Insights:

- Substituent Variations: Altering substituents on the phenyl ring significantly affects the compound's binding affinity to target proteins.

- Pyridine Modifications: Changes in the pyridine structure can enhance solubility and bioavailability.

Case Study 1: Antitumor Efficacy in Vivo

A recent animal study evaluated the antitumor efficacy of this compound in a mouse model with implanted human colon cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.

Results Summary:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against various bacterial strains revealed that this compound exhibited strong antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

| S. aureus | 12 |

特性

IUPAC Name |

(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPHFPVYAZSBF-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64908-88-9 | |

| Record name | Acrylophenone, 4'-amino-3-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。